molecular formula C16H18N2O5S B5311126 N-(2-methoxy-5-{[(3-methoxyphenyl)amino]sulfonyl}phenyl)acetamide

N-(2-methoxy-5-{[(3-methoxyphenyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B5311126
M. Wt: 350.4 g/mol
InChI Key: JFJGENDPIKWVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-{[(3-methoxyphenyl)amino]sulfonyl}phenyl)acetamide, commonly known as MSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MSA belongs to the class of sulfonamide compounds and has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The mechanism of action of MSA is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various enzymes and signaling pathways. MSA has been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, MSA has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
MSA has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. MSA has also been found to reduce the levels of prostaglandins, which are responsible for causing pain and inflammation. In addition, MSA has been shown to induce apoptosis in cancer cells, which can help to prevent the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of using MSA in lab experiments is its ability to exhibit anti-inflammatory, analgesic, and antipyretic effects. This makes it a useful compound for studying the mechanisms of inflammation and pain. Another advantage of using MSA is its ability to induce apoptosis in cancer cells. This makes it a useful compound for studying the mechanisms of cancer cell death. However, one of the limitations of using MSA is its potential toxicity. MSA has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of MSA. One direction is to further investigate its potential therapeutic properties in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is to investigate its potential as an anti-cancer agent. Additionally, future studies could focus on identifying the optimal dosage and administration of MSA to minimize its potential toxicity. Finally, further studies could investigate the potential of MSA to act as a modulator of the immune system.

Synthesis Methods

The synthesis of MSA involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 3-methoxyaniline in the presence of sodium methoxide. The resulting product is then reduced using sodium borohydride to obtain MSA. The yield of MSA obtained from this method is reported to be around 80%.

Scientific Research Applications

MSA has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. MSA has also been found to have analgesic and antipyretic effects by modulating the activity of cyclooxygenase enzymes. In addition, MSA has been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

N-[2-methoxy-5-[(3-methoxyphenyl)sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-11(19)17-15-10-14(7-8-16(15)23-3)24(20,21)18-12-5-4-6-13(9-12)22-2/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJGENDPIKWVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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